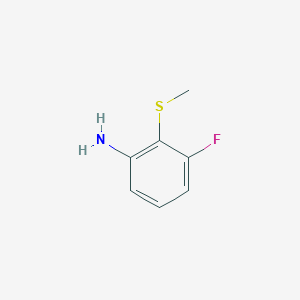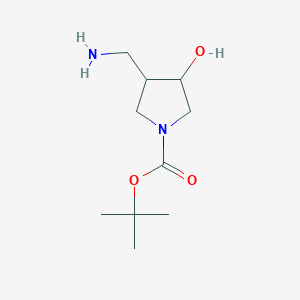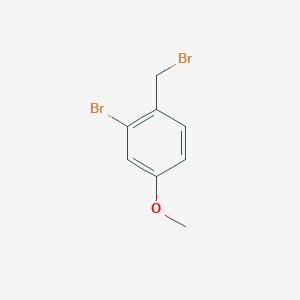
2-Brom-9,9-Dimethylfluoren
Übersicht
Beschreibung
2-Bromo-9,9-dimethylfluorene: is a fluorene derivative characterized by its high fluorescent properties and significant electron delocalization. This compound is notable for its π-electron conjugation, making it a valuable material in various organic electronic applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-9,9-dimethylfluorene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Its fluorescent properties make it useful in imaging and diagnostic applications.
Industry: Widely used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties
Wirkmechanismus
Target of Action
2-Bromo-9,9-dimethylfluorene is a fluorene derivative that shows π-electron conjugation . It is primarily used in the fabrication of various devices, including photoelectronic devices, organic light-emitting diodes (OLEDs), and organic solar cells (OSCs) . Therefore, its primary targets are the electronic and photonic systems in these devices.
Mode of Action
The compound interacts with its targets through its high fluorescent and high electron delocalization properties . This allows it to be used as a non-linear optical (NLO) material . Its electron delocalization and fluorescence properties enable it to efficiently emit a deep blue color, making it a popular synthetic precursor for OLED materials .
Biochemical Pathways
As an electronic material, 2-Bromo-9,9-dimethylfluorene does not directly interact with biological pathways. Instead, it influences the electronic and photonic pathways in the devices it is used in. Its high electron delocalization contributes to its conductive properties, while its fluorescence allows for the emission of light in OLEDs .
Pharmacokinetics
It is also a substrate for P-gp and an inhibitor for CYP1A2 and CYP2C19 .
Result of Action
The result of the action of 2-Bromo-9,9-dimethylfluorene is the efficient emission of a deep blue color in OLEDs . This is due to its high fluorescence and electron delocalization properties . Additionally, its use as a conducting polymer in various devices contributes to their overall performance .
Action Environment
The action of 2-Bromo-9,9-dimethylfluorene can be influenced by environmental factors. For instance, adequate ventilation is recommended when handling this compound to avoid inhalation . It is also advised to avoid dust formation . The compound should be stored at room temperature . These factors can influence the compound’s action, efficacy, and stability in the devices it is used in.
Biochemische Analyse
Biochemical Properties
2-Bromo-9,9-dimethylfluorene plays a significant role in various biochemical reactions due to its unique structural properties. It interacts with several enzymes and proteins, influencing their activity. For instance, its high electron delocalization allows it to participate in electron transfer reactions, which are crucial in many biochemical processes . The compound’s interactions with biomolecules often involve π-π stacking and hydrophobic interactions, which can affect the conformation and function of the target molecules .
Cellular Effects
2-Bromo-9,9-dimethylfluorene has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate electron transfer reactions can impact cellular redox states, thereby affecting signaling pathways that rely on redox-sensitive components . Additionally, its interactions with DNA and RNA can lead to changes in gene expression, influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromo-9,9-dimethylfluorene exerts its effects through several mechanisms. It can bind to biomolecules via π-π stacking and hydrophobic interactions, altering their structure and function . The compound’s high electron delocalization allows it to participate in electron transfer reactions, which can modulate the activity of redox-sensitive enzymes and proteins . Furthermore, 2-Bromo-9,9-dimethylfluorene can influence gene expression by interacting with nucleic acids, leading to changes in transcriptional and post-transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-9,9-dimethylfluorene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-9,9-dimethylfluorene is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-9,9-dimethylfluorene vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Bromo-9,9-dimethylfluorene is involved in several metabolic pathways, interacting with various enzymes and cofactors . Its high electron delocalization allows it to participate in redox reactions, influencing metabolic flux and metabolite levels . The compound can also affect the activity of enzymes involved in detoxification processes, such as cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, 2-Bromo-9,9-dimethylfluorene is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich compartments, affecting its localization and activity . The compound’s distribution can influence its biochemical effects, as different tissues may have varying capacities to sequester and metabolize it .
Subcellular Localization
2-Bromo-9,9-dimethylfluorene exhibits specific subcellular localization patterns, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its role in modulating cellular processes, as it allows the compound to interact with specific biomolecules and pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dimethylfluorene typically involves the bromination of fluorene followed by methylation. One common method includes:
Bromination: Fluorene is dissolved in propylene carbonate and heated to 85°C. Dibromohydantoin is added for bromination, and the reaction mixture is cooled to obtain 2-bromofluorene.
Methylation: The 2-bromofluorene is then dissolved in dimethyl sulfoxide, and iodomethane is added.
Industrial Production Methods: The industrial production of 2-Bromo-9,9-dimethylfluorene follows similar steps but is optimized for large-scale synthesis. The process ensures high product purity and is designed for ease of industrialization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-9,9-dimethylfluorene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves reagents like N-bromosuccinimide.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.
Common Reagents and Conditions:
Substitution: N-bromosuccinimide is often used for bromination reactions.
Methylation: Iodomethane and potassium hydroxide are used for methylation reactions.
Major Products: The primary product of these reactions is 2-Bromo-9,9-dimethylfluorene itself, which can be further used as a precursor for other compounds .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromofluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
Comparison: 2-Bromo-9,9-dimethylfluorene is unique due to its high fluorescent properties and significant electron delocalization. Compared to similar compounds, it offers better performance in organic electronic applications, particularly in OLEDs and OSCs .
Eigenschaften
IUPAC Name |
2-bromo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHPOBSZPYEADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449349 | |
| Record name | 2-Bromo-9,9-dimethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28320-31-2 | |
| Record name | 2-Bromo-9,9-dimethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-9,9-dimethyl-fluoren | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)



![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)






